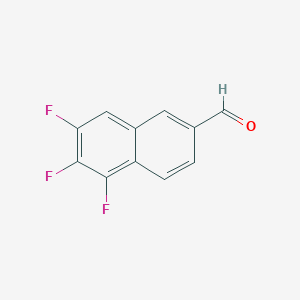
5,6,7-Trifluoronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoronaphthalene-2-carbaldehyde is a fluorinated aromatic aldehyde. The presence of three fluorine atoms on the naphthalene ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoronaphthalene-2-carbaldehyde typically involves the introduction of fluorine atoms onto a naphthalene ring followed by formylation. One common method is the direct fluorination of naphthalene derivatives using reagents like Selectfluor or trifluoromethyl hypofluorite. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The formylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,6,7-Trifluoronaphthalene-2-carboxylic acid.
Reduction: 5,6,7-Trifluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7-Trifluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbaldehyde largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolines: These compounds also contain trifluoromethyl groups and are valuable in medicinal chemistry due to their stability and bioactivity.
Fluorinated Indoles: Indoles with fluorine atoms or trifluoromethyl groups are known for their biological activity and are used in drug discovery.
Fluorinated Thiophenes: These compounds have similar electron-withdrawing properties and are used in various chemical applications.
Uniqueness
5,6,7-Trifluoronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The combination of the trifluoromethyl groups and the aldehyde functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
874817-34-2 |
|---|---|
Molecular Formula |
C11H5F3O |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
5,6,7-trifluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-5H |
InChI Key |
MQJLHQUBJOXLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1C=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















